
Glyceryl monolinoleate
Overview
Description
Glyceryl monolinoleate (C₂₁H₃₈O₄) is a monoglyceride derived from linoleic acid (C18:2), a polyunsaturated omega-6 fatty acid with double bonds at positions 9 and 12. It exists as a mixture of glyceryl-1-monolinoleate and glyceryl-2-monolinoleate isomers, with the former exhibiting slightly higher bioactivity . Industrially, it is synthesized via partial glycerolysis of vegetable oils rich in linoleic acid triglycerides and is regulated by USP-NF standards, which specify its composition (32–52% monoglycerides, 40–55% diglycerides, and 5–20% triglycerides) .
Notably, this compound has been isolated from Polygonatum sibiricum rhizome, where it acts as a sleep-promoting agent by binding to GABAₐ receptors, increasing non-REM sleep and delta wave activity in mice . It is also used in pharmaceuticals and cosmetics as a surfactant with a low hydrophilic-lipophilic balance (HLB = 1), making it ideal for water-insoluble formulations .
Preparation Methods
1-Linoleoyl Glycerol can be synthesized through enzymatic esterification of glycerol with linoleic acid. This process typically involves the use of immobilized lipases such as Lipozyme RM IM or Novozym 435 . The reaction is carried out in a solvent-free system under vacuum-driven air bubbling conditions at around 50°C . Industrial production methods may involve similar enzymatic processes, optimized for higher yields and purity.
Chemical Reactions Analysis
1-Linoleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by lipoxygenases, leading to the formation of hydroperoxides.
Hydrolysis: Enzymatic hydrolysis by lipases results in the release of linoleic acid and glycerol.
Esterification: It can react with other fatty acids to form diacylglycerols and triacylglycerols.
Common reagents and conditions for these reactions include lipases for hydrolysis and esterification, and oxygen or specific oxidizing agents for oxidation. Major products formed include hydroperoxides, linoleic acid, and various glycerides .
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Glyceryl monolinoleate is utilized in drug delivery systems due to its ability to form liquid crystalline phases. These phases can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can serve as a drug carrier for hydrophobic drugs, improving their absorption rates in biological systems .
Nanoparticle Formulations
Research indicates that this compound can be employed in the formulation of nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to stabilize nanoparticles in aqueous environments, facilitating controlled release mechanisms .
Case Study: Cisplatin Delivery
A notable study highlighted that the presence of this compound significantly increased the penetration of cisplatin, a chemotherapeutic agent, through biological membranes. This enhancement is attributed to its ability to modify membrane permeability and facilitate drug transport .
Food Industry Applications
Emulsifying Agent
In the food industry, this compound is used as an emulsifier, helping to stabilize oil-in-water emulsions. Its effectiveness as an emulsifier is crucial in products such as margarine and salad dressings, where it aids in maintaining texture and consistency .
Nutritional Supplementation
this compound has been explored for its potential health benefits, particularly in promoting cardiovascular health due to its linoleic acid content. It is also being investigated for use in functional foods designed to enhance nutrient absorption .
Cosmetic and Personal Care Products
Skin Conditioning Agent
In cosmetics, this compound acts as a skin conditioning agent and emollient. It helps improve skin hydration and texture by forming a protective barrier on the skin surface .
Stabilizer for Formulations
It is also used as a stabilizer in various cosmetic formulations, enhancing the stability of emulsions and preventing phase separation over time .
Industrial Applications
Surfactant Properties
this compound exhibits surfactant properties, making it suitable for use in industrial applications such as cleaning agents and detergents. Its ability to reduce surface tension allows for improved wetting and spreading characteristics .
Mechanism of Action
1-Linoleoyl Glycerol exerts its effects primarily through its role as a substrate for enzymes such as lipases and acyltransferases . It influences lipid signaling pathways by acting as a ligand for specific receptors or modulating the activity of signaling molecules . Additionally, it inhibits platelet-activating factor acetylhydrolase, which plays a role in inflammatory processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares glyceryl monolinoleate with structurally related glyceryl esters:
Pharmacological and Industrial Properties
Bioactivity: this compound uniquely enhances sleep via GABAₐ receptor modulation, with glyceryl-1-monolinoleate showing 10–15% higher binding affinity than the 2-isomer . In contrast, glyceryl monooleate is pharmacologically inert but excels in forming nanostructures for drug encapsulation due to its moderate HLB . Glyceryl monoricinoleate’s hydroxyl group improves solubility in polar solvents, making it suitable for cosmetics, though it lacks therapeutic bioactivity .
Physicochemical Behavior: The low HLB of this compound limits its use in aqueous systems unless blended with high-HLB surfactants (e.g., polysorbate 80) to achieve optimal emulsification . Glyceryl monooleate’s intermediate HLB (~3–4) allows self-nanoemulsification, critical for oral drug delivery .
Safety and Regulatory Status: this compound’s safety profile is less characterized; prolonged exposure requires precautions due to undefined toxicological risks . Glyceryl monooleate is widely recognized as safe (GRAS) by regulatory bodies, with established USP-NF monographs .
USP-NF Specifications Comparison
Biological Activity
Glyceryl monolinoleate (GML), a monoglyceride derived from linoleic acid, has garnered attention for its diverse biological activities. This article discusses the compound's properties, mechanisms of action, and its applications in various fields, including drug delivery and antimicrobial activity.
This compound has the molecular formula C21H38O4 and is classified as a 1-monoglyceride with linoleoyl as the acyl group. It possesses amphiphilic characteristics, making it capable of forming micelles and other nanostructures in aqueous environments, which is crucial for its biological functions .
1. Antimicrobial Activity
GML exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of antimicrobial peptides (AMPs) such as LL-37 by facilitating their self-assembly into nanocarriers. Molecular dynamics simulations reveal that GML interacts with LL-37 to form micelles, which stabilize the peptide and improve its interaction with bacterial membranes, leading to enhanced antimicrobial action .
2. Drug Delivery Systems
this compound is utilized in drug delivery systems due to its ability to form stable lyotropic liquid crystal dispersions. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. For instance, studies have demonstrated that GML can effectively retain anticancer drugs like doxorubicin through a remote loading approach, allowing for sustained release and targeted therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the interaction between GML and LL-37 in forming nanoparticles. The results indicated that the presence of GML significantly improved the stability and antimicrobial activity of LL-37 against various bacterial strains. The study highlighted that the hydrophobic interactions between GML and LL-37 were critical for the formation of stable micelles, enhancing the peptide's bioactivity .
Case Study 2: Drug Encapsulation
In another research project, GML was used to create nanostructures for delivering doxorubicin. The study assessed the cytotoxicity of these nanostructures on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that GML-based nanocarriers provided a controlled release of doxorubicin, resulting in increased cytotoxic effects compared to free drug formulations .
Data Tables
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Self-Assembly : GML can self-assemble into various nanostructures that facilitate drug delivery and enhance bioactivity.
- Stability Improvement : The presence of GML improves the stability of AMPs in biological media, prolonging their action against pathogens.
- Cytotoxic Effects : GML-based formulations have shown promising results in increasing the cytotoxic effects of chemotherapeutic agents on cancer cells.
Q & A
Basic Research Questions
Q. What are the standard pharmacopeial methods for identifying Glyceryl monolinoleate and quantifying its mono-, di-, and triglyceride components?
- Methodology :
- Identification : Use thin-layer chromatography (TLC) with a methylene chloride solution (0.05 g/mL) and rhodamine B spray reagent (0.02 g in 0.2 L alcohol) for visualization .
- Quantification : High-performance liquid chromatography (HPLC) with a Shodex GPC KF-802 column (THF eluent, 1.0 mL/min flow rate, RI detector) resolves mono-, di-, and triglycerides. Sample preparation involves dissolving 40 mg/mL in THF .
- Composition Limits : Pharmacopeial standards specify monoglycerides (32–52%), diglycerides (40–55%), and triglycerides (5–20%) by weight .
Q. How is the compositional variability of this compound addressed in pharmacopeial standards?
- Methodology :
- Standards permit compositional flexibility due to its natural derivation from partial glycerolysis of vegetable oils. Batch-to-batch variability is managed by setting percentage ranges for mono-, di-, and triglycerides. Antioxidants may be added to stabilize the mixture .
- Analytical protocols require validation of monoglyceride content using the HPLC method above, ensuring compliance with monograph specifications .
Q. What chromatographic techniques are recommended for separating this compound from related glycerides?
- Methodology :
- Gel Permeation Chromatography (GPC) : Use dual Shodex GPC KF-802 columns (8.0 mm × 300 mm) with THF eluent at 40°C. This setup resolves glyceryl trilinoleate (peak 1), dilinoleate (peak 2), and monolinoleate (peak 3) within 25 minutes .
- Quality Control : Calibrate with reference standards (e.g., USP this compound) to confirm retention times and peak purity .
Advanced Research Questions
Q. How do positional isomers (1- vs. 2-monolinolein) of this compound affect its biological activity?
- Methodology :
- Receptor Binding Assays : Compare EC50 values using [³H]-flumazenil displacement in GABAA receptor models. 1-Monolinolein shows higher affinity (EC50: 0.6181 mg/mL) than 2-monolinolein (EC50: 0.6498 mg/mL) .
- Isomer Preparation : Synthesize isomers via regioselective enzymatic hydrolysis or chemical esterification, followed by purification using preparative HPLC .
Q. How can researchers resolve contradictions in pharmacopeial monographs for this compound?
- Methodology :
- Errata Analysis : Cross-reference updated monographs. For example, the 2006 NF erratum corrected the TLC test solution concentration from "0.05 mg/mL" to "0.05 g/mL" and adjusted the rhodamine B reagent preparation .
- Method Validation : Replicate disputed protocols (e.g., TLC vs. HPLC) using USP reference standards to identify methodological sensitivities .
Q. How can HPLC parameters be optimized to resolve this compound’s complex glyceride mixture?
- Methodology :
- Column Selection : Use polar-embedded columns (e.g., C18 with end-capping) for better resolution of mono-/di-glycerides.
- Gradient Elution : Implement a THF/acetonitrile gradient (e.g., 70:30 to 90:10 over 20 minutes) to separate isomers .
- Temperature Effects : Elevate column temperature to 50°C to reduce viscosity and improve peak symmetry .
Q. What in vitro models are suitable for studying this compound’s interaction with neurotransmitter receptors?
- Methodology :
- Radioligand Displacement : Use [³H]-flumazenil in cortical membrane preparations to assess GABAA receptor binding. Normalize data to positive controls (e.g., diazepam) .
- Isomer-Specific Activity : Compare 1- and 2-monolinolein using patch-clamp electrophysiology to measure chloride ion flux changes .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016719 | |
Record name | Glycerol 1-monolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-28-3, 26545-74-4 | |
Record name | 1-Monolinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monolinoleate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol 1-monolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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